Tranylcypromine sulphate

Beschreibung

Eigenschaften

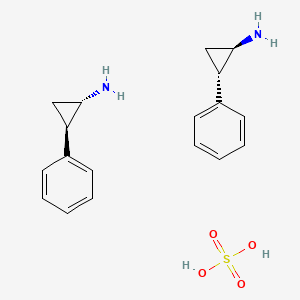

Molekularformel |

C18H24N2O4S |

|---|---|

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

(1S,2R)-2-phenylcyclopropan-1-amine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1 |

InChI-Schlüssel |

BKPRVQDIOGQWTG-ICOOEGOYSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@@H]([C@H]1N)C2=CC=CC=C2.OS(=O)(=O)O |

Kanonische SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tranylcypromine Sulfate: A Technical Analysis of its Mechanism of Action on Monoamine Oxidase Isoforms A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) sulfate (B86663) is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) with a long history in the treatment of major depressive disorder. This technical guide provides an in-depth analysis of the molecular mechanism of action of tranylcypromine, with a specific focus on its differential effects on the two isoforms of monoamine oxidase, MAO-A and MAO-B. This document consolidates quantitative pharmacological data, details common experimental protocols for assessing its inhibitory activity, and presents the downstream signaling consequences of MAO inhibition through detailed pathway diagrams.

Introduction

Tranylcypromine is a synthetic compound structurally related to amphetamine.[1] Its primary therapeutic action is derived from the irreversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor sensitivity.[4] The non-selective inhibition of both isoforms by tranylcypromine leads to a broad increase in the synaptic availability of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which is central to its antidepressant effects.[2][5]

Mechanism of Action: MAO-A vs. MAO-B Inhibition

Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[3][] The inhibition is mechanism-based, involving the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. While it is considered non-selective, some evidence suggests a slight preference for MAO-B.[] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, leading to a prolonged pharmacodynamic effect despite tranylcypromine's short plasma half-life.[2][3]

Quantitative Pharmacological Data

The inhibitory potency of tranylcypromine against MAO-A and MAO-B has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in understanding its affinity for each isoform.

| Parameter | MAO-A | MAO-B | Reference(s) |

| IC50 | 2.3 µM | 0.95 µM | [7] |

| Ki (approx.) | ~µM concentrations | ~µM concentrations | [8] |

| kinact/KI | 0.1 min⁻¹·µM⁻¹ | 0.2 min⁻¹·µM⁻¹ | [2] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.

Experimental Protocols

The determination of the inhibitory activity of tranylcypromine on MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. A common method involves the use of a fluorometric assay with kynuramine (B1673886) as a substrate.

In Vitro MAO Inhibition Assay (Fluorometric Method)

Objective: To determine the IC50 of tranylcypromine for MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Tranylcypromine sulfate

-

Kynuramine (non-selective MAO substrate)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Fluorometric plate reader

-

96-well black microplates

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

Procedure:

-

Compound Preparation: Prepare a stock solution of tranylcypromine sulfate in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in phosphate buffer.

-

Assay Reaction: a. To the wells of a 96-well plate, add the phosphate buffer. b. Add the serially diluted tranylcypromine or vehicle control (DMSO). c. Add the MAO-A or MAO-B enzyme solution to each well. d. Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding the kynuramine substrate to all wells.

-

Data Acquisition: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the product of the kynuramine reaction (4-hydroxyquinoline).

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each concentration of tranylcypromine. b. Normalize the reaction rates to the vehicle control to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the tranylcypromine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Downstream Signaling Pathways

The inhibition of MAO-A and MAO-B by tranylcypromine leads to an accumulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced availability of neurotransmitters leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Serotonin (5-HT) Signaling Pathway

Increased synaptic serotonin activates various G-protein coupled receptors (GPCRs). For instance, the activation of 5-HT1A receptors, coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, activation of 5-HT4, 5-HT6, and 5-HT7 receptors, coupled to Gs proteins, stimulates adenylyl cyclase and increases cAMP production. Activation of 5-HT2A receptors, coupled to Gq proteins, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

Norepinephrine (NE) Signaling Pathway

Elevated norepinephrine levels in the synapse lead to the activation of adrenergic receptors. Alpha-1 adrenergic receptors are coupled to Gq proteins, activating the PLC-IP3/DAG pathway.[10] Alpha-2 adrenergic receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase.[10] Beta-adrenergic receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels, which in turn activates protein kinase A (PKA).[11]

Dopamine (DA) Signaling Pathway

Increased synaptic dopamine primarily activates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[12] D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[12] These opposing actions on cAMP levels allow for fine-tuned modulation of neuronal excitability and gene expression.

Conclusion

Tranylcypromine sulfate's therapeutic efficacy is rooted in its potent, non-selective, and irreversible inhibition of both MAO-A and MAO-B. This leads to a significant and sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. The subsequent activation of a complex network of postsynaptic receptor signaling pathways underlies its profound effects on mood and behavior. A thorough understanding of its differential effects on MAO isoforms and the resulting downstream signaling cascades is essential for the rational design of novel therapeutics and for optimizing the clinical application of this established antidepressant.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Norepinephrine - Wikipedia [en.wikipedia.org]

- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

Tranylcypromine Sulphate as a Scaffold for Novel Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranylcypromine (B92988), a well-established monoamine oxidase (MAO) inhibitor, has emerged as a powerful and versatile scaffold in modern drug discovery. Its unique strained cyclopropylamine (B47189) ring system, responsible for its irreversible inhibition of flavin-dependent enzymes, has been ingeniously repurposed to target other critical enzymes implicated in disease, most notably Lysine-Specific Demethylase 1 (LSD1). This technical guide provides a comprehensive overview of the utilization of the tranylcypromine scaffold for the discovery of novel therapeutics, with a particular focus on the development of potent and selective LSD1 inhibitors for oncology. We will delve into the core mechanism of action, structure-activity relationships, and provide detailed experimental protocols and quantitative data to support researchers in this exciting field.

The Tranylcypromine Scaffold: From Antidepressant to Anticancer Agent

Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948 and later identified as a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1] Its therapeutic application has primarily been in the treatment of major depressive disorder.[2] The key to its inhibitory activity lies in the electron transfer from the cyclopropylamine to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, leading to the opening of the cyclopropane (B1198618) ring and the formation of a stable covalent adduct.[2]

The structural and mechanistic similarities between MAOs and LSD1, another FAD-dependent amine oxidase, led to the groundbreaking discovery that tranylcypromine also inhibits LSD1, albeit with modest potency.[3] LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[5][6] This discovery has catalyzed the development of a new generation of anticancer agents based on the tranylcypromine scaffold, designed for enhanced potency and selectivity for LSD1 over MAOs.[4]

Mechanism of Action: Irreversible Inhibition of LSD1

Tranylcypromine-based LSD1 inhibitors act as mechanism-based inactivators. The core mechanism mirrors that of MAO inhibition. The cyclopropylamine moiety of the inhibitor binds to the active site of LSD1, where the FAD cofactor facilitates a single-electron oxidation of the nitrogen atom. This results in the formation of a radical cation, which then undergoes rapid, strain-releasing ring opening to generate a reactive intermediate. This intermediate subsequently forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2]

The inhibition of LSD1 leads to an increase in the methylation of its substrates, H3K4me1/2 and H3K9me1/2. This epigenetic reprogramming results in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6]

Structure-Activity Relationships (SAR) and Lead Optimization

The journey from the non-selective MAO inhibitor tranylcypromine to highly potent and selective LSD1 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. The general strategy involves modifying the phenyl ring of the tranylcypromine scaffold to enhance interactions with the LSD1 active site and improve selectivity over MAOs.

Key SAR insights include:

-

Substitution on the Phenyl Ring: Introduction of substituents at the para-position of the phenyl ring has been a fruitful strategy. Large, hydrophobic, and hydrogen-bonding groups can occupy a hydrophobic pocket in the LSD1 active site, leading to increased potency and selectivity.[7]

-

Linker Chemistry: The nature of the linker connecting the phenyl ring to the substituent is critical. Amide, ether, and other functionalities have been explored to optimize binding affinity and pharmacokinetic properties.

-

Stereochemistry: Tranylcypromine is a racemic mixture. Studies have shown that the stereochemistry of the cyclopropylamine ring can significantly influence inhibitory activity against LSD1 and MAOs.[8]

These SAR studies have led to the development of several clinical and preclinical candidates with significantly improved profiles compared to the parent compound.

Quantitative Data on Tranylcypromine-Based LSD1 Inhibitors

The following tables summarize the in vitro potency and cellular activity of tranylcypromine and some of its key derivatives.

Table 1: In Vitro Inhibitory Activity against LSD1 and MAOs

| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs. MAO-A/B) |

| Tranylcypromine | ~2000 | 2.3 | 0.95 | Low |

| ORY-1001 (Iadademstat) | <1 | >100 | >100 | >100,000-fold |

| GSK2879552 | 19 | >100 | >100 | >5,000-fold |

| S2157 | 120 | >100 | >100 | >800-fold |

| Compound 18b | 10 | >100 | >100 | >10,000-fold[8] |

| Compound 19b | 10 | >100 | >100 | >10,000-fold[8] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| ORY-1001 (Iadademstat) | MV4-11 | AML | 0.018 |

| GSK2879552 | MV4-11 | AML | 0.025 |

| GSK2879552 | NCI-H1417 | SCLC | 0.0028 |

| Compound 3a | MV4-11 | AML | <1 |

| Compound 3c | NB4 | APL | <1 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of tranylcypromine-based LSD1 inhibitors.

Synthesis of Tranylcypromine Derivatives (General Scheme)

The synthesis of many tranylcypromine analogues starts from a substituted styrene (B11656) derivative. A common route involves a cyclopropanation reaction, followed by functional group manipulations to introduce the desired substituents on the phenyl ring.

Example: Synthesis of a para-substituted tranylcypromine analogue

A detailed synthetic route for the clinical candidate Iadademstat (ORY-1001) is outlined in patent WO2010084160 A1.[9] The core trans-2-phenylcyclopropylamine is a key structural feature.

LSD1 Inhibition Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

-

Materials: Recombinant human LSD1/CoREST complex, dimethylated histone H3 peptide substrate (H3K4me2), Amplex Red reagent, horseradish peroxidase (HRP), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Procedure:

-

Prepare a reaction mixture containing the LSD1 enzyme, H3K4me2 substrate, Amplex Red, and HRP in assay buffer.

-

Add serial dilutions of the test compound (tranylcypromine derivative).

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence of the reaction product, resorufin, using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of the inhibitors on the proliferation of cancer cells.

-

Materials: Cancer cell line of interest (e.g., MV4-11 for AML), cell culture medium, 96-well plates, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT solution and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For the CellTiter-Glo assay, add the reagent to the wells, and after a short incubation, measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Western Blotting for Histone Methylation

This technique is used to assess the target engagement of the LSD1 inhibitor by measuring the levels of histone methylation marks.

-

Materials: Treated and untreated cells, lysis buffer, primary antibodies (e.g., anti-H3K4me2, anti-total H3), HRP-conjugated secondary antibody, ECL substrate, and imaging system.

-

Procedure:

-

Lyse the cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.

-

Signaling Pathways and Downstream Effects

Inhibition of LSD1 by tranylcypromine derivatives leads to a cascade of downstream effects by altering the expression of numerous genes.

In Acute Myeloid Leukemia (AML) , LSD1 is crucial for maintaining the leukemic stem cell state. Its inhibition leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[5] This is associated with an increase in H3K4me2 at the promoters of these genes.[5]

In Small Cell Lung Cancer (SCLC) , LSD1 inhibition can disrupt neuroendocrine differentiation programs. It has been shown to downregulate the expression of key neuroendocrine transcription factors like ASCL1 and INSM1.[10]

The diagram below illustrates the general signaling pathway affected by tranylcypromine-based LSD1 inhibitors.

Caption: LSD1 Inhibition Pathway.

The following diagram illustrates a typical experimental workflow for evaluating a novel tranylcypromine-based LSD1 inhibitor.

Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.

Future Directions and Conclusion

The tranylcypromine scaffold has proven to be an exceptionally valuable starting point for the development of novel epigenetic drugs. The successful progression of several tranylcypromine-based LSD1 inhibitors into clinical trials for various cancers underscores the potential of this therapeutic strategy.[4] Future research will likely focus on:

-

Improving Selectivity: Further refining the selectivity profile to minimize off-target effects, particularly against other amine oxidases.

-

Overcoming Resistance: Investigating mechanisms of resistance to LSD1 inhibitors and developing strategies to overcome them, potentially through combination therapies.

-

Expanding Therapeutic Applications: Exploring the potential of tranylcypromine-based inhibitors for other diseases where LSD1 is implicated, such as neurodegenerative disorders.

-

Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit LSD1 and other key cancer targets, such as HDACs.[4]

References

- 1. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Off-Target Binding Profile of Tranylcypromine Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a well-established monoamine oxidase (MAO) inhibitor, is primarily utilized for the treatment of major depressive disorder.[1][2] Its therapeutic efficacy is attributed to the irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of key neurotransmitters.[3][4] However, the pharmacological activity of tranylcypromine extends beyond its primary targets, exhibiting a distinct off-target binding profile that is critical for a comprehensive understanding of its therapeutic and adverse effects. This technical guide provides an in-depth analysis of the off-target interactions of tranylcypromine sulphate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

Tranylcypromine acts as a non-selective and irreversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the presynaptic neuron.[3] By inhibiting MAO, tranylcypromine increases the available pool of these neurotransmitters for vesicular release, thereby enhancing neurotransmission.[3] This primary mechanism of action underlies its antidepressant effects.[5]

Off-Target Binding Profile

Beyond its potent MAO inhibition, tranylcypromine interacts with several other biomolecules. These off-target interactions can contribute to its overall pharmacological profile, including potential side effects and drug-drug interactions.

Quantitative Binding Data

The following table summarizes the known off-target binding affinities of tranylcypromine.

| Target | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | Reference |

| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Tranylcypromine | Enzyme Inhibition | Human | 3.7 | < 2 | [6][7] |

| Cytochrome P450 2A6 (CYP2A6) | Tranylcypromine | Enzyme Inhibition | Human | - | Potent Inhibition | [8] |

| Cytochrome P450 2C9 (CYP2C9) | Tranylcypromine | Enzyme Inhibition (Noncompetitive) | Human | 56 | - | [9][10] |

| Cytochrome P450 2C19 (CYP2C19) | Tranylcypromine | Enzyme Inhibition (Competitive) | Human | 32 | - | [9][10] |

| Cytochrome P450 2D6 (CYP2D6) | Tranylcypromine | Enzyme Inhibition (Competitive) | Human | 367 | - | [9][10] |

| Norepinephrine Transporter (NET) | Tranylcypromine | Reuptake Inhibition | - | - | Higher Doses | [4][6] |

| Dopamine Transporter (DAT) | Tranylcypromine | Releasing Agent | - | - | Weak Potency | [6] |

| Serotonin Transporter (SERT) | Tranylcypromine | Releasing Agent | - | - | Weaker Potency | [6] |

Note: "Higher Doses" indicates that the effect is observed at therapeutic concentrations that are typically higher than those required for MAO inhibition. Quantitative data for transporter interactions is not consistently reported in the literature.

Key Off-Target Signaling Pathways and Mechanisms

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine is a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[11][12] LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression.[13] The structural similarity between the active sites of MAO and LSD1 likely accounts for this off-target activity.[11] Inhibition of LSD1 by tranylcypromine results in the derepression of target genes, an effect being explored for its potential in cancer therapy.[6][14]

Cytochrome P450 (CYP) Enzyme Inhibition

Tranylcypromine has been shown to inhibit several cytochrome P450 enzymes, which are critical for drug metabolism.[1] It is a potent inhibitor of CYP2A6 and a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[8][9][10] This inhibition can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered drugs that are substrates for these enzymes.[9][10]

Monoamine Transporter Interactions

At higher therapeutic doses, tranylcypromine can also act as a norepinephrine reuptake inhibitor.[4][6] It exhibits weak potency as a dopamine and serotonin releasing agent.[6] These interactions with monoamine transporters may contribute to its overall antidepressant effect and its side-effect profile, particularly at higher dosages.

Experimental Protocols for Determining Off-Target Binding

The quantitative data presented in this guide are typically generated using a variety of in vitro assays. Below are generalized protocols for common experimental approaches.

In Vitro Enzyme Inhibition Assay (e.g., for LSD1, CYPs)

This method is used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).

Methodology:

-

Enzyme and Substrate Preparation: A purified, recombinant human enzyme (e.g., LSD1, CYP2C19) and its specific substrate are prepared in a suitable assay buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Incubation: The enzyme is pre-incubated with the various concentrations of tranylcypromine (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of product formed is quantified. The detection method depends on the enzyme and substrate used (e.g., fluorescence, luminescence, mass spectrometry).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each tranylcypromine concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Radioligand Binding Assay (e.g., for Transporters)

This technique is employed to measure the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target transporter (e.g., from cell lines or brain tissue) are prepared.

-

Radioligand and Compound Incubation: The membranes are incubated with a known concentration of a high-affinity radiolabeled ligand for the target transporter and varying concentrations of tranylcypromine.

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand). The concentration of tranylcypromine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can be determined using the Cheng-Prusoff equation.

Conclusion

The pharmacological profile of this compound is multifaceted, extending beyond its primary role as a monoamine oxidase inhibitor. Its interactions with LSD1, various CYP450 enzymes, and monoamine transporters are crucial considerations in both clinical practice and drug development. A thorough understanding of this off-target binding profile, supported by robust quantitative data and detailed experimental validation, is essential for optimizing therapeutic strategies, predicting potential drug-drug interactions, and guiding the design of more selective future therapeutics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. SMPDB [smpdb.ca]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tranylcypromine Sulfate | C18H24N2O4S | CID 11473982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Pharmacology of Tranylcypromine Sulfate: Early Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988) sulfate (B86663), a non-hydrazine monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. Initially synthesized in 1948 as an analog of amphetamine, its potent and irreversible inhibition of monoamine oxidase (MAO) was discovered in 1959, paving the way for its clinical use as an antidepressant. Approved in the United States in 1961, early studies into its pharmacological properties were pivotal in understanding its mechanism of action, therapeutic effects, and safety profile. This technical guide provides a comprehensive overview of the foundational research that established the core pharmacology of tranylcypromine sulfate, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its primary signaling pathways.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action of tranylcypromine is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). By inhibiting these enzymes, tranylcypromine leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.

Signaling Pathway of Tranylcypromine Action

Caption: Mechanism of action of tranylcypromine sulfate.

Quantitative Pharmacological Data from Early Studies

The following tables summarize key quantitative data extracted from foundational preclinical and clinical studies on tranylcypromine sulfate.

Table 1: In Vitro and In Vivo Monoamine Oxidase Inhibition

| Study (Year) | Model System | MAO Isoform(s) | Potency (IC₅₀ or % Inhibition) | Reference |

| Horwitz & Sjoerdsma (1959) | Rat liver homogenate | Total MAO | Potent inhibitor (specific IC₅₀ not stated) | [1] |

| Maass & Nimmo (1959) | Rat brain homogenate | Total MAO | ~5 x 10⁻⁷ M (Kᵢ) |

Table 2: Effects on Brain Monoamine Levels in Preclinical Models

| Study (Year) | Animal Model | Brain Region | Monoamine | Dosage | Duration | % Change from Control | Reference |

| Spector et al. (1960) | Rabbit | Brainstem | Serotonin | 2 mg/kg | 2 hours | + 100% | |

| Spector et al. (1960) | Rabbit | Brainstem | Norepinephrine | 2 mg/kg | 2 hours | + 80% | |

| Carlsson et al. (1960) | Rat | Whole Brain | Dopamine | 5 mg/kg | 4 hours | + 50% |

Table 3: Early Human Clinical Pharmacology and Efficacy

| Study (Year) | Study Design | Number of Patients | Dosage Range (mg/day) | Primary Outcome Measure | Key Findings | Reference |

| Atkinson & Ditman (1965) | Review of clinical trials | Varied | 10 - 60 | Clinical Improvement | Effective in neurotic and reactive depressions. | [2][3] |

| Bartholomew (1962) | Clinical Trial | 50 | 20 - 40 | Physician's global impression | 68% of patients showed marked improvement. | [4] |

| Spear et al. (1964) | Comparative Trial | 40 | 30 | Hamilton Depression Scale | More effective than imipramine (B1671792) in a subgroup of patients. |

Experimental Protocols of Key Early Studies

In Vitro MAO Inhibition Assay (Based on Horwitz & Sjoerdsma, 1959)

Objective: To determine the inhibitory effect of tranylcypromine on monoamine oxidase activity in vitro.

Methodology:

-

Enzyme Preparation: Rat liver was homogenized in a phosphate (B84403) buffer (pH 7.4) and centrifuged to obtain a mitochondrial fraction rich in MAO.

-

Substrate: Serotonin (5-hydroxytryptamine) was used as the substrate for the MAO enzyme.

-

Incubation: The mitochondrial preparation was pre-incubated with varying concentrations of tranylcypromine sulfate for 15 minutes at 37°C.

-

Enzymatic Reaction: Serotonin was added to the mixture, and the incubation continued for 30 minutes. The reaction was stopped by the addition of perchloric acid.

-

Measurement of Activity: The disappearance of serotonin was measured spectrophotofluorometrically. The percentage of MAO inhibition was calculated by comparing the rate of serotonin metabolism in the presence and absence of tranylcypromine.

References

The Neuroprotective Potential of Tranylcypromine Sulphate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has garnered renewed interest for its neuroprotective properties, extending beyond its traditional antidepressant applications. This technical guide delves into the core mechanisms and quantitative data surrounding the neuroprotective effects of tranylcypromine sulphate and its novel amide derivatives. By targeting key enzymes involved in neurodegeneration, namely MAO and Lysine-Specific Demethylase 1 (LSD1), these compounds present a multi-faceted approach to combating neuronal damage. This document provides a comprehensive overview of their inhibitory activities, their efficacy in cellular models of neurotoxicity, detailed experimental protocols for replication and further research, and a visualization of the implicated signaling pathways.

Introduction: Dual-Targeting for Neuroprotection

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathological cascades, including the aggregation of amyloid-beta (Aβ) peptides, oxidative stress, and epigenetic dysregulation. Tranylcypromine and its derivatives offer a compelling therapeutic strategy by simultaneously addressing multiple facets of this pathology. Their neuroprotective effects are primarily attributed to two key mechanisms of action:

-

Inhibition of Monoamine Oxidase (MAO): As irreversible inhibitors of both MAO-A and MAO-B, these compounds prevent the degradation of monoamine neurotransmitters.[1] This action not only alleviates depressive symptoms often associated with neurodegenerative diseases but also reduces the production of neurotoxic byproducts of MAO catalysis, such as hydrogen peroxide (H₂O₂), ammonia, and aldehydes, thereby mitigating oxidative stress.[1]

-

Inhibition of Lysine-Specific Demethylase 1 (LSD1): Tranylcypromine is also a potent inhibitor of LSD1, a histone demethylase implicated in the epigenetic regulation of gene expression. LSD1 inhibition has been shown to promote neuronal survival by modulating the transcription of genes involved in neuroprotection and by influencing pathways that are dysregulated in neurodegenerative conditions like tauopathies.[2]

This guide will focus on the neuroprotective properties of tranylcypromine and its amide derivatives, TCP butyramide (B146194) (TCP-But) and TCP acetamide (B32628) (TCP-Ac), particularly in the context of Aβ-induced neurotoxicity.

Quantitative Data on Inhibitory and Neuroprotective Activity

The efficacy of tranylcypromine and its derivatives is underscored by their potent inhibition of their enzymatic targets and their demonstrated neuroprotective effects in cellular assays.

Table 1: Inhibitory Activity against MAO and LSD1

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| Tranylcypromine (TCP) | MAO-A | ~2.3 µM | [3] |

| MAO-B | ~0.95 µM | [3] | |

| LSD1 | < 2 µM | [2] | |

| TCP Amide Derivatives | LSD1 | Potent Inhibition (specific values vary by derivative) | [4] |

Table 2: Neuroprotective Activity against Aβ(1-42)-Induced Neuronal Death

| Compound | Maximally Protective Concentration | Key Observations | Reference |

| Tranylcypromine (TCP) | 10 µM | Prevents Aβ-induced neuronal death in a concentration-dependent manner. | [5] |

| TCP Butyramide (TCP-But) | 1 µM | More potent than the parent compound, TCP. | [5] |

| TCP Acetamide (TCP-Ac) | 100 nM | The most efficacious of the tested derivatives, offering significant protection at a nanomolar concentration. Almost completely prevents Aβ-induced neurodegeneration. | [5] |

Core Signaling Pathways

The neuroprotective effects of tranylcypromine derivatives are mediated through distinct but interconnected signaling pathways.

MAO Inhibition and Reduction of Oxidative Stress

MAO enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines. This process generates hydrogen peroxide (H₂O₂) as a byproduct, a key contributor to oxidative stress and subsequent neuronal damage. By irreversibly inhibiting MAO, tranylcypromine and its derivatives reduce the production of H₂O₂ and other neurotoxic species, thereby protecting mitochondria and preventing apoptosis.

Caption: MAO Inhibition Pathway.

LSD1 Inhibition and Epigenetic Regulation of Neuroprotective Genes

LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression of target genes. In the context of neurodegeneration, the inhibition of LSD1 by tranylcypromine derivatives can lead to the re-activation of silenced neuroprotective genes. One proposed mechanism involves the regulation of autophagy through the Sestrin2 (SESN2)-mTORC1 pathway. LSD1 inhibition increases SESN2 expression, which in turn inhibits mTORC1, a negative regulator of autophagy. Enhanced autophagy can help clear aggregated proteins like Aβ, thus promoting neuronal survival.[6]

Caption: LSD1 Inhibition and Neuroprotective Gene Expression.

Experimental Protocols

The following protocols provide a framework for assessing the neuroprotective and anti-aggregating properties of tranylcypromine derivatives.

Preparation of Aβ(1-42) Oligomers

This protocol is essential for creating the neurotoxic species used to challenge neuronal cultures.

-

Dissolution: Dissolve synthetic Aβ(1-42) peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.

-

Evaporation: Aliquot the solution into non-siliconized microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum drying for 10-20 minutes to form a peptide film.

-

Resuspension: Resuspend the peptide film in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.

-

Oligomerization: Dilute the DMSO stock to 100 µM in phenol (B47542) red-free F-12 cell culture medium.

-

Incubation: Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.

Neuronal Viability Assay against Aβ(1-42)-Induced Toxicity

This assay quantifies the neuroprotective effects of the test compounds.

-

Cell Culture: Culture primary cortical neurons in appropriate media and culture vessels.

-

Treatment: Treat the neuronal cultures with varying concentrations of tranylcypromine or its derivatives for a specified pre-incubation period (e.g., 1 hour).

-

Aβ Challenge: Add the prepared Aβ(1-42) oligomers to the cultures at a final concentration of 100 nM.

-

Incubation: Incubate the cultures for 48 hours.

-

Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by staining with fluorescent dyes like Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).

-

Quantification: For fluorescent staining, capture images using a fluorescence microscope and quantify the percentage of dead cells by dividing the number of Propidium Iodide-positive cells by the total number of Hoechst-positive cells.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay monitors the effect of the compounds on the kinetics of Aβ fibril formation.

-

Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing Aβ(1-42) monomers (at a final concentration of ~10-20 µM), Thioflavin T (at a final concentration of ~10-20 µM), and the test compound at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of Aβ aggregation is indicated by a decrease in the maximum fluorescence intensity and/or an increase in the lag phase of the aggregation curve.

Caption: General Experimental Workflow.

Structure-Activity Relationship (SAR) and Future Directions

The available data indicates a clear structure-activity relationship among the tested tranylcypromine derivatives. The acetamide derivative (TCP-Ac) is significantly more potent in its neuroprotective and anti-aggregating effects than the butyramide derivative (TCP-But) and the parent compound (TCP).[5] This suggests that the nature of the amide substitution plays a crucial role in the molecule's ability to interfere with the Aβ aggregation process. The smaller acetamide group may allow for more favorable interactions with the Aβ peptide, thereby more effectively preventing its misfolding and aggregation.

Future research should focus on:

-

Elucidating the precise binding mode of TCP-Ac with Aβ monomers or oligomers to understand the molecular basis of its superior anti-aggregating activity.

-

Synthesizing and testing a broader range of TCP derivatives with different amide substitutions to optimize potency and selectivity for neuroprotective effects.

-

Evaluating the most promising derivatives in in vivo models of Alzheimer's disease to assess their therapeutic potential in a more complex biological system.

-

Further investigating the downstream gene targets of LSD1 inhibition that contribute to neuroprotection to identify novel therapeutic targets.

Conclusion

This compound and its amide derivatives represent a promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to inhibit both MAO and LSD1, coupled with their direct anti-aggregating effects on Aβ, provides a robust and multifaceted approach to neuroprotection. The superior potency of the acetamide derivative, TCP-Ac, highlights the potential for further chemical modifications to develop highly effective neuroprotective agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of these compelling therapeutic candidates.

References

- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Tranylcypromine Sulphate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, is a potent antidepressant. Administered as a racemic mixture of its two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine, the drug's therapeutic and adverse effects are a composite of the distinct pharmacological activities of each stereoisomer. This technical guide provides an in-depth analysis of the stereospecific effects of tranylcypromine sulphate enantiomers, focusing on their differential interactions with MAO-A and MAO-B, as well as their distinct affinities for monoamine transporters. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Introduction

Tranylcypromine (TCP) exerts its primary therapeutic effect by irreversibly inhibiting monoamine oxidase, the enzyme responsible for the degradation of key neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This inhibition leads to an increase in the synaptic availability of these monoamines, which is believed to underpin its antidepressant and anxiolytic properties. However, the racemic nature of the clinically used formulation, this compound, obscures the individual contributions of its (+) and (-) enantiomers. Understanding the stereospecific pharmacology of these isomers is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

Stereospecific Inhibition of Monoamine Oxidase

The two enantiomers of tranylcypromine exhibit differential inhibitory potency towards the two isoforms of monoamine oxidase, MAO-A and MAO-B.

Table 1: Inhibitory Activity of Tranylcypromine Enantiomers against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Racemic Tranylcypromine | 2.3[1][2][3] | 0.95[1][2][3] |

| (+)-Tranylcypromine | More Potent Inhibitor (Specific IC50 not available in searches) | More Potent Inhibitor (Specific IC50 not available in searches) |

| (-)-Tranylcypromine | Less Potent Inhibitor (Specific IC50 not available in searches) | Less Potent Inhibitor (Specific IC50 not available in searches) |

Note: While qualitative data indicates (+)-tranylcypromine is the more potent MAO inhibitor, specific IC50 values for the individual enantiomers were not available in the conducted searches.

Stereospecific Inhibition of Monoamine Reuptake

In addition to MAO inhibition, the enantiomers of tranylcypromine also display stereoselective inhibition of serotonin, norepinephrine, and dopamine transporters. This secondary mechanism of action contributes to their overall pharmacological profile.

Table 2: Inhibitory Activity of Tranylcypromine Enantiomers on Monoamine Transporters

| Compound | Serotonin (5-HT) Reuptake Inhibition | Norepinephrine (NE) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |

| (+)-Tranylcypromine | More Potent (Specific IC50 not available in searches) | Less Potent (Specific IC50 not available in searches) | Less Potent (Specific IC50 not available in searches) |

| (-)-Tranylcypromine | Less Potent (Specific IC50 not available in searches) | More Potent (Specific IC50 not available in searches) | More Potent (Specific IC50 not available in searches) |

Note: Qualitative findings consistently report the differential potencies of the enantiomers on monoamine transporters, but specific IC50 values were not identified in the performed searches.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the inhibitory potential of test compounds against MAO-A and MAO-B using a fluorometric assay that detects hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., p-tyramine)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Test compounds (tranylcypromine enantiomers) and control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.

-

Add the test compound or reference inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

-

Prepare a detection solution containing the fluorogenic probe and HRP in MAO Assay Buffer.

-

Initiate the enzymatic reaction by adding the MAO substrate to the wells.

-

Immediately add the detection solution to each well.

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Synaptosomal Monoamine Reuptake Assay (Radiometric Method)

This protocol describes a method to measure the inhibition of radiolabeled monoamine uptake into synaptosomes, which are isolated nerve terminals.

Materials:

-

Synaptosomal preparation from appropriate brain regions (e.g., striatum for dopamine uptake, cortex for norepinephrine and serotonin uptake)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compounds (tranylcypromine enantiomers) and control uptake inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

In test tubes, pre-incubate the synaptosomal suspension with varying concentrations of the test compounds or a high concentration of a selective inhibitor (for non-specific uptake determination) at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each tube.

-

Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Immediately wash the filters with ice-cold KRH buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways

The therapeutic effects of tranylcypromine enantiomers are mediated through the modulation of downstream signaling cascades following the increase in synaptic monoamine concentrations.

Monoamine Oxidase Inhibition and Neurotransmitter Availability

The primary action of tranylcypromine is the irreversible inhibition of MAO-A and MAO-B, leading to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the presynaptic neuron and the synaptic cleft.

Dopamine Receptor Signaling

Increased synaptic dopamine primarily activates D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, leading to modulation of adenylyl cyclase activity and downstream signaling cascades.

Norepinephrine Receptor Signaling

Elevated norepinephrine levels activate adrenergic receptors, primarily α1 (Gq-coupled) and β (Gs-coupled) receptors, initiating distinct intracellular signaling pathways.

Serotonin Receptor Signaling

Increased synaptic serotonin activates a wide array of 5-HT receptors, which are coupled to Gs, Gi, and Gq proteins, leading to diverse downstream effects that contribute to the antidepressant and anxiolytic actions of tranylcypromine.

Conclusion

The enantiomers of this compound possess distinct pharmacological profiles, with stereoselective effects on both monoamine oxidase and monoamine transporters. The (+)-enantiomer is a more potent inhibitor of MAO, while the (-)-enantiomer exhibits greater potency for the inhibition of norepinephrine and dopamine reuptake. The (+)-enantiomer is also a more potent inhibitor of serotonin reuptake. These differential activities collectively contribute to the complex pharmacology of the racemic drug. A deeper understanding of these stereospecific effects is paramount for the development of novel therapeutic agents with improved efficacy and a more favorable side-effect profile. Further research is warranted to elucidate the precise quantitative contributions of each enantiomer to the overall clinical effects of tranylcypromine and to explore the therapeutic potential of the individual isomers.

References

A Technical Guide to the Structural and Pharmacological Relationship Between Tranylcypromine and Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the structural and pharmacological relationship between the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) and the psychostimulant amphetamine. While structurally analogous, with tranylcypromine being a cyclized derivative of amphetamine, their primary mechanisms of action and resulting pharmacological profiles are distinct. This document elucidates these differences through a detailed examination of their chemical structures, comparative quantitative data on their interactions with key neurological targets, and a review of the experimental methodologies used to derive this data. Furthermore, signaling pathways and logical relationships are visualized to provide a clear and comprehensive understanding for researchers and professionals in the field of drug development.

Structural Relationship

Tranylcypromine, chemically known as trans-2-phenylcyclopropyl-1-amine, is a structural analogue of amphetamine.[1] Its structure is formally derived from the cyclization of the isopropylamine (B41738) side chain of amphetamine, resulting in a rigid cyclopropyl (B3062369) ring fused to the ethylamine (B1201723) backbone.[2][3] This seemingly minor modification profoundly alters the molecule's pharmacological properties, shifting its primary mechanism of action from a monoamine releasing agent (amphetamine) to a potent inhibitor of monoamine oxidase (tranylcypromine).[4]

Both molecules are substituted phenethylamines, sharing a common phenyl ring and an amino group separated by a two-carbon chain.[4] Tranylcypromine exists as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine.[3] The trans configuration of the phenyl and amino groups on the cyclopropane (B1198618) ring is crucial for its MAO inhibitory activity.

Comparative Quantitative Data

The following tables summarize the key pharmacological and pharmacokinetic parameters of tranylcypromine and amphetamine.

Table 1: Comparative Receptor and Transporter Binding Affinities

| Target | Tranylcypromine (Ki in µM) | Amphetamine (Ki in µM) | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Potent, irreversible inhibitor | Weak inhibitor | [4][5] |

| Monoamine Oxidase B (MAO-B) | Potent, irreversible inhibitor (slight preference over MAO-A) | Weak inhibitor | [4][6] |

| Dopamine (B1211576) Transporter (DAT) | Data not readily available; considered weak | ~0.6 | [2] |

| Norepinephrine (B1679862) Transporter (NET) | Data not readily available; considered weak | ~0.1 | [2] |

| Serotonin (B10506) Transporter (SERT) | Data not readily available; considered weak | 20 - 40 | [2] |

Note: Specific Ki values for tranylcypromine at monoamine transporters are not consistently reported in the literature, reflecting its primary action as an MAO inhibitor rather than a transporter ligand.

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Tranylcypromine | Amphetamine | Reference(s) |

| Bioavailability | ~50% | ~75% (oral) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | 2 - 4 hours | [6] |

| Elimination Half-life (t1/2) | ~2.5 hours (pharmacokinetic); several days (pharmacodynamic) | 9 - 14 hours | [6] |

| Metabolism | Hepatic (hydroxylation, N-acetylation) | Hepatic (CYP2D6) | [6] |

| Primary Excretion | Urine | Urine | [6] |

Experimental Protocols

Monoamine Oxidase (MAO) Activity Assay

This protocol describes a common method for determining the inhibitory activity of compounds like tranylcypromine on MAO-A and MAO-B.

Objective: To measure the enzymatic activity of MAO in the presence and absence of an inhibitor.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric method.

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

p-Tyramine (substrate)

-

Horseradish Peroxidase (HRP)

-

Dye Reagent (e.g., Amplex Red)

-

Inhibitor (e.g., tranylcypromine)

-

Microplate reader capable of fluorescence detection (λex = ~530 nm, λem = ~585 nm)

-

Black 96-well microplates

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of tranylcypromine in Assay Buffer.

-

Sample Preparation: In a 96-well plate, add the MAO enzyme preparation to each well.

-

Inhibitor Incubation: Add the tranylcypromine dilutions to the wells containing the enzyme. For control wells, add Assay Buffer. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Prepare a working solution containing p-tyramine, HRP, and the dye reagent in Assay Buffer. Add this working solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 30 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of compounds like amphetamine for the dopamine transporter (DAT). Similar protocols can be adapted for the norepinephrine (NET) and serotonin (SERT) transporters.

Objective: To determine the inhibitor constant (Ki) of a test compound for a specific monoamine transporter.

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) competes with an unlabeled test compound for binding to the transporter in a membrane preparation.

Materials:

-

Membrane preparation from cells expressing the transporter of interest (e.g., DAT)

-

Radioligand (e.g., [³H]WIN 35,428)

-

Unlabeled test compound (e.g., amphetamine)

-

Assay Buffer (e.g., Tris-HCl buffer)

-

Wash Buffer (cold Assay Buffer)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the transporter.

-

Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Amphetamine's Mechanism of Action

Amphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this through several mechanisms:

-

Substrate for Monoamine Transporters: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters.[7]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic terminal, amphetamine inhibits VMAT2, preventing the packaging of dopamine and norepinephrine into synaptic vesicles. This leads to an accumulation of these neurotransmitters in the cytoplasm.[7]

-

Transporter Reversal: The increased cytoplasmic concentration of monoamines, coupled with amphetamine's interaction with the transporters, causes a reversal of the transporter's normal function, leading to the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, which can further modulate the activity of monoamine transporters.

Tranylcypromine's Mechanism of Action

Tranylcypromine's primary mechanism of action is the non-selective and irreversible inhibition of monoamine oxidase (MAO).[5] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. There are two main isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes dopamine.

By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine prevents the breakdown of these neurotransmitters within the presynaptic neuron.[5] This leads to an accumulation of monoamines in the cytoplasm, which can then be packaged into synaptic vesicles and released into the synaptic cleft, thereby increasing their synaptic availability and enhancing neurotransmission.

References

- 1. promega.com [promega.com]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

pharmacodynamics of irreversible MAO inhibition by tranylcypromine

An In-depth Technical Guide on the Pharmacodynamics of Irreversible MAO Inhibition by Tranylcypromine (B92988)

Introduction

Tranylcypromine (TCP) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used clinically for the treatment of major depressive disorder (MDD), particularly in cases that have not responded adequately to other antidepressant therapies.[1][2][3] Structurally related to amphetamine, its potent and long-lasting pharmacodynamic effects stem from the irreversible covalent bonding to monoamine oxidase (MAO) enzymes. This guide provides a detailed examination of the pharmacodynamics of tranylcypromine, focusing on its mechanism of action, quantitative effects on neurotransmitter systems, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Irreversible MAO Inhibition

Tranylcypromine's primary mechanism of action is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[4][5] These enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination and subsequent degradation of various monoamine neurotransmitters and neuromodulators.[6]

-

MAO-A : Primarily metabolizes serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). It is also capable of metabolizing dopamine (B1211576) (DA) and tyramine (B21549).[5]

-

MAO-B : Primarily metabolizes phenylethylamine (PEA) and is also responsible for the degradation of dopamine.[7]

By irreversibly inhibiting these enzymes, tranylcypromine prevents the breakdown of monoamines, leading to a significant increase in their presynaptic availability and subsequent potentiation of monoaminergic neurotransmission in the central nervous system.[2][4] While tranylcypromine has a slight preference for the MAO-B isoenzyme, it is considered a non-selective inhibitor at therapeutic doses.[1] The inhibition is covalent, meaning the enzyme's function is only restored upon the synthesis of new MAO enzymes, a process that can take several days to weeks.[4] This accounts for the profound disconnect between tranylcypromine's short pharmacokinetic half-life of approximately 2-2.5 hours and its long-lasting pharmacodynamic effect of about one week.[3][8]

At higher therapeutic doses (e.g., 40–60mg/day), tranylcypromine may also exhibit secondary pharmacological actions, including norepinephrine reuptake inhibition and weak dopamine-releasing properties.[5][8]

Quantitative Pharmacodynamic Data

The irreversible inhibition of MAO by tranylcypromine leads to measurable changes in the levels of monoamines and their metabolites, as well as altered physiological responses to sympathomimetic amines like tyramine.

Effects on Urinary Amine Metabolites

Studies in healthy volunteers have quantified the impact of tranylcypromine on the urinary excretion of various amine metabolites, which serve as biomarkers for MAO-A and MAO-B activity. A daily dose of 20mg of tranylcypromine, as a non-specific inhibitor, significantly increases the excretion of metabolites associated with both enzyme isoforms.[9]

| Metabolite | Primary MAO Substrate | % Increase from Baseline (20mg/day TCP) | Reference |

| Tryptamine | MAO-A | 440% - 720% | [9] |

| Normetanephrine | MAO-A | ~360% | [9] |

| Phenylethylamine | MAO-B | ~2600% | [9] |

Potentiation of Tyramine Pressor Response

A critical pharmacodynamic effect of MAO inhibition is the potentiation of the pressor response to tyramine, an indirect sympathomimetic amine found in certain foods.[10] MAO-A in the gut and liver is responsible for metabolizing ingested tyramine; its inhibition by tranylcypromine allows tyramine to enter the systemic circulation, where it displaces norepinephrine from synaptic vesicles, potentially leading to a hypertensive crisis.[5]

| Parameter | Description | Finding | Reference |

| Onset of MAO Inhibition | Cumulative dose of tranylcypromine (TC) required to see a significant increase in urinary tryptamine. | 40 mg | [9][11] |

| Tyramine Sensitivity (S dose) | Increase in pressor sensitivity to tyramine (comparison of equieffective doses). | 8 to 16-fold increase | [9][11] |

| Tyramine Sensitivity (S AUC) | Increase in pressor sensitivity based on the area under the curve of the systolic blood pressure response. | 28 to 162-fold increase | [9][11] |

| Pharmacodynamic Half-Life (Pd 1/2) | The time for the pharmacodynamic effect to decrease by half after drug cessation. | Fast phase: ~1.3 daysSlow phase: ~14.2 days | [9][11] |

Downstream Signaling and Secondary Pharmacological Effects

The sustained elevation of monoamines initiates a cascade of downstream adaptive changes in the central nervous system. These secondary effects are thought to be crucial for the therapeutic efficacy of tranylcypromine.

Neuroinflammatory Modulation

Recent studies indicate that tranylcypromine possesses neuroinflammatory modulating properties. In vitro and in vivo experiments have shown that it can alter the response of microglial cells to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ). Specifically, tranylcypromine has been shown to modulate the activation of microglia and the production of proinflammatory cytokines such as COX-2 and IL-6.[12] This suggests a mechanism of action that extends beyond simple neurotransmitter elevation to include direct effects on glial cell function and brain inflammatory pathways.

Other Secondary Effects

-

Histone Demethylase Inhibition : Tranylcypromine is also an inhibitor of the histone demethylase LSD1 (Lysine-Specific Demethylase 1) with an IC50 < 2 μM, an action that can alter gene expression. The clinical relevance of this effect is currently unknown.[1]

-

Endocannabinoid System Modulation : Chronic tranylcypromine treatment has been shown to increase CB1 receptor binding density in the prefrontal cortex and hippocampus and significantly reduce anandamide (B1667382) (AEA) content in the hypothalamus and hippocampus, suggesting an interaction between monoaminergic and endocannabinoid signaling systems.[13]

Key Experimental Protocols

Protocol: In Vitro Assay of MAO Activity

This protocol describes a colorimetric method to determine MAO activity in tissue homogenates, adapted from commercially available assay principles.[14]

-

Tissue Preparation :

-

Homogenize tissue sample (e.g., brain, liver) in an ice-cold buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction, where MAO is located. A common procedure involves an initial centrifugation at 1,000 x g to remove nuclei and debris, followed by centrifugation of the supernatant at 10,000 x g to pellet mitochondria.[14]

-

Resuspend the mitochondrial pellet in a suitable assay buffer. Determine the total protein concentration of the suspension (e.g., via Bradford or BCA assay).

-

-

Colorimetric Reaction :

-

The assay principle is based on MAO catalyzing a substrate (e.g., 4-dimethylaminobenzylamine) to produce an end-product (p-dimethylaminobenzaldehyde) with a characteristic absorbance.[14]

-

Prepare reaction wells in a UV-transparent microplate. For each sample, prepare a "Sample" well and a "Blank" well.

-

To the "Sample" well, add the mitochondrial preparation, assay buffer, and the chromogenic substrate.

-

To the "Blank" well, add the mitochondrial preparation and buffer, but not the substrate, to control for background absorbance.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of the product at its characteristic wavelength (e.g., 355 nm) using a spectrophotometer.[14]

-

Subtract the absorbance of the "Blank" well from the "Sample" well.

-

Calculate MAO activity based on a standard curve of the product and normalize to the protein concentration of the sample. Activity is typically expressed as U/mg of protein.[14]

-

Protocol: In Vivo Assessment of Neuroinflammatory Response

This protocol outlines a workflow for assessing the effect of tranylcypromine on LPS-induced neuroinflammation in a mouse model, based on published methodologies.[12]

Conclusion

The pharmacodynamics of tranylcypromine are defined by its potent, non-selective, and irreversible inhibition of MAO-A and MAO-B. This primary action results in a sustained elevation of synaptic monoamines, which is temporally disconnected from the drug's plasma concentration. The long-term therapeutic effects are likely mediated by downstream adaptive processes, including modulation of neuroinflammatory pathways and other signaling systems. A thorough understanding of these complex pharmacodynamic properties is essential for the rational use of tranylcypromine in clinical practice and for guiding the development of novel therapeutics targeting the monoamine oxidase system.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Tranylcypromine Sulphate in Neuroblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction